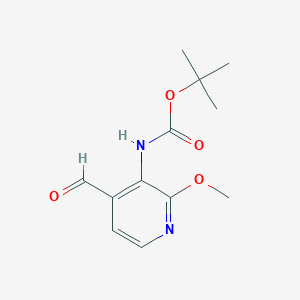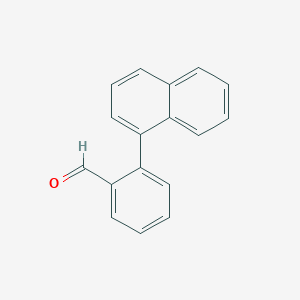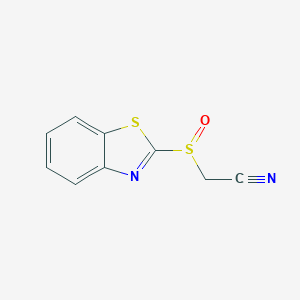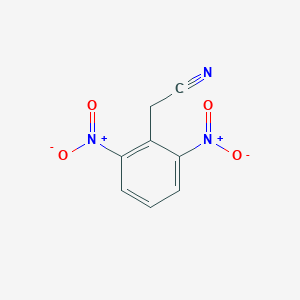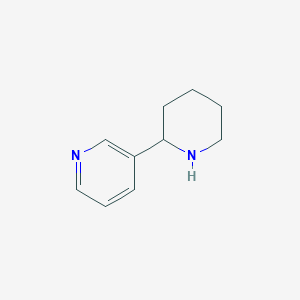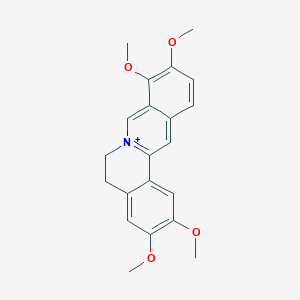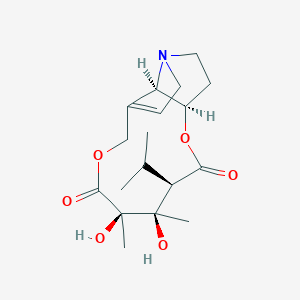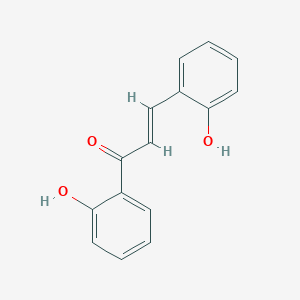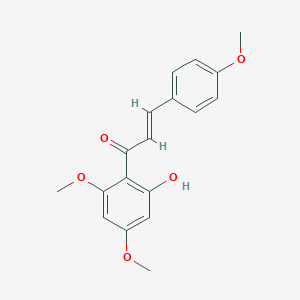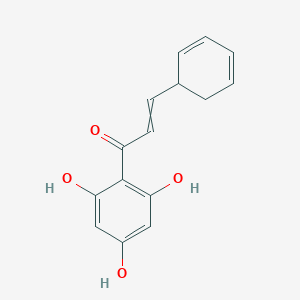
Ombuoside
Overview
Description
Ombuoside is a flavonol glycoside isolated from the herbaceous vine Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its significant biological activities, including antimicrobial, antioxidant, and neuroprotective effects . This compound has been traditionally used in Asian countries such as Korea, China, and Japan as part of herbal medicine to treat various ailments, including diabetes, depression, anxiety, and oxidative stress .
Mechanism of Action
Target of Action
Ombuoside, a flavonol glycoside isolated from Gynostemma pentaphyllum , primarily targets several strains of gram-positive and gram-negative bacteria and the yeast Candida albicans . It exhibits antimicrobial activity against these organisms, making it a valuable compound in the fight against microbial infections .
Mode of Action
It is known to exhibit antimicrobial activity and has antioxidant effects by scavenging free radicals and reactive oxygen species (ros) . This suggests that this compound may interact with its targets by disrupting their metabolic processes or damaging their cellular structures through oxidative stress .
Biochemical Pathways
This compound appears to influence the dopamine biosynthesis pathway . It increases intracellular dopamine levels and significantly enhances the phosphorylation of tyrosine hydroxylase (TH), a key enzyme in dopamine biosynthesis . This suggests that this compound may modulate neurotransmitter levels and potentially influence neurological functions .
Result of Action
This compound’s antimicrobial and antioxidant activities result in the inhibition of microbial growth and the neutralization of harmful free radicals . In addition, its influence on dopamine biosynthesis could potentially lead to changes in neurological function . .
Biochemical Analysis
Biochemical Properties
Ombuoside interacts with various biomolecules in biochemical reactions. It has been found to increase intracellular dopamine levels in PC12 cells at concentrations of 1, 5, and 10µM . This suggests that this compound may interact with enzymes and proteins involved in dopamine biosynthesis, such as tyrosine hydroxylase (TH) and cyclic AMP-response element binding protein (CREB) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In PC12 cells, this compound increased intracellular dopamine levels and significantly increased the phosphorylation of TH and CREB . This suggests that this compound influences cell function by modulating these cell signaling pathways and potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. It increases the phosphorylation of TH and CREB, which are key proteins in dopamine biosynthesis . This suggests that this compound may exert its effects through binding interactions with these proteins, potentially leading to enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in PC12 cells, this compound increased intracellular dopamine levels over a period of 1 to 24 hours
Metabolic Pathways
Given its effects on dopamine biosynthesis, it may interact with enzymes or cofactors involved in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Ombuoside can be extracted from Gynostemma pentaphyllum using a microwave-assisted extraction method coupled with high-speed counter-current chromatography . The extraction conditions include optimizing microwave power, irradiation time, solid-to-liquid ratio, and extraction times. The crude extract is then subjected to high-speed counter-current chromatography using a two-phase solvent system composed of n-hexane, ethyl acetate, ethanol, and water in a specific ratio .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Gynostemma pentaphyllum using the aforementioned microwave-assisted extraction method. This method is efficient and yields high-purity this compound, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ombuoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Hydrolysis of this compound involves breaking the glycosidic bond using hydrochloric acid or other strong acids.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction leads to the formation of the corresponding alcohols.
Hydrolysis: Hydrolysis yields the aglycone (ombuin) and the sugar moiety.
Scientific Research Applications
Comparison with Similar Compounds
Ombuoside is unique among flavonol glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Quercetin: Another flavonol glycoside with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Rutin: Exhibits strong antioxidant and anti-inflammatory activities.
This compound stands out due to its combined antimicrobial, antioxidant, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
20188-85-6 |
|---|---|
Molecular Formula |
C29H34O16 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI Key |
JUIYKRQGQJORHH-BDAFLREQSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Key on ui other cas no. |
64527-08-8 |
Related CAS |
64527-08-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ombuoside exert its neuroprotective effects?
A1: Research suggests that this compound protects neuronal cells against damage induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine used in Parkinson's disease treatment. It achieves this by:
- Inhibiting ERK1/2 and JNK1/2 phosphorylation: this compound suppresses the sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2) induced by L-DOPA. This overactivation of ERK1/2 and JNK1/2 pathways is associated with neuronal cell death. []
- Reducing caspase-3 expression: this compound partially blocks the increase in cleaved-caspase-3 expression caused by L-DOPA. Caspase-3 is a key executioner caspase involved in apoptosis (programmed cell death). []
- Restoring superoxide dismutase (SOD) activity: L-DOPA exposure decreases SOD activity, an enzyme crucial for neutralizing harmful superoxide radicals. This compound significantly restores SOD activity, thereby combating oxidative stress. []
Q2: What is the chemical structure of this compound?
A2: this compound is a flavonol glycoside with the following characteristics:
- Spectroscopic data: Structural elucidation of this compound relies on spectroscopic techniques like UV, FT-IR, ESI-MS, 1H NMR, and 13C NMR. [, , ]
Q3: How effective is this compound as an antioxidant?
A3: this compound demonstrates potent antioxidant activity in vitro:
- Free radical scavenging: It effectively scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals, indicating its ability to neutralize free radicals. [, ]
- Cellular protection: this compound protects A549 cells (human lung adenocarcinoma cells) from injury induced by hydrogen peroxide (H2O2), suggesting its ability to mitigate oxidative stress in biological systems. []
Q4: How is this compound extracted and purified from natural sources?
A4: Efficient extraction and purification methods are crucial for obtaining high-purity this compound:
- Microwave-assisted extraction (MAE): This method, coupled with high-speed counter-current chromatography (HSCCC), enables rapid and efficient extraction and purification of this compound from Gynostemma pentaphyllum. MAE utilizes microwave irradiation to enhance extraction efficiency while HSCCC separates compounds based on their partition coefficients in a two-phase solvent system. []
Q5: What are the potential applications of this compound based on its observed activities?
A5: Although further research is needed, this compound's observed properties suggest potential applications in:
- Neuroprotective agent: Its ability to protect against L-DOPA-induced neurotoxicity in PC12 cells indicates potential for further investigation as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease. []
- Antioxidant supplement: Its strong free radical scavenging and cellular protective effects warrant further investigation into its potential as a dietary supplement for promoting overall health and mitigating oxidative stress-related conditions. [, , ]
Q6: What are the known sources of this compound?
A6: this compound has been identified in several plant species, including:
- Gynostemma pentaphyllum: This plant, commonly known as Jiaogulan, is a rich source of this compound. [, , ]
- Stevia triflora: This species, belonging to the sunflower family, also contains this compound. []
- Lathyrus davidii: this compound was identified as an artifact derived from the methylation of rutin during extraction from this plant. []
- Dobinea delavayi: This plant species yielded a new flavonoid glycoside named 5'-hydroxythis compound, alongside this compound. []
- Scutellaria barbata: This plant, commonly known as barbed skullcap, was also found to contain this compound. []
- Polygala inexpectata: This species, a Turkish endemic, has been identified as a source of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


